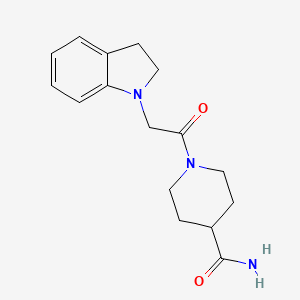
N,N'-bis(2-methoxyethyl)terephthalamide
Übersicht
Beschreibung
N,N'-bis(2-methoxyethyl)terephthalamide, also known as BMEA, is a small molecule that has been extensively studied for its potential use in scientific research applications. This compound has shown promising results in various fields, including biochemistry, pharmacology, and material science.
Wissenschaftliche Forschungsanwendungen
Iron Chelating Agents
N,N'-bis(2-methoxyethyl)terephthalamide (TAMmeg) has been explored for its potential in therapeutic iron chelating agents. A study detailed the synthesis and structural characterization of TAMmeg and its iron complex, highlighting its surprisingly stable nature as a bidentate terephthalamide iron complex, which is significant for its potential therapeutic applications in conditions requiring iron chelation (Jurchen & Raymond, 2006).
Recycling of Polyethylene Terephthalate
Research has also focused on the aminolysis of polyethylene terephthalate (PET) waste to produce bis(2-hydroxy ethylene)terephthalamide (BHETA). This process is seen as economically viable and environmentally friendly, offering a method to recycle PET waste into useful products (Shukla & Harad, 2006).
Solvent and Reaction Medium
Bis(2-methoxyethyl) ether, a derivative, serves as an inert organic solvent and anhydrous reaction medium for organometallic synthesis. Its excellent solvating properties are particularly useful in these applications (Gad, 2014).
Anti-bacterial Properties
In another study, N1,N4-Bis{(2-hydroxyethyl)(methyl)carbamothioyl}terephthalamide, synthesized by reacting terephthaloyl chloride and ammonium thiocyanate, demonstrated antibacterial activities against different bacterial strains. This highlights its potential use in medical applications, especially in developing antibacterial agents (Fakhar et al., 2018).
High-Performance Polyamideimides
A study on bis(2-aminoethyl)terephthalamide, obtained from the aminolysis of waste PET bottles, revealed its use in forming novel polyamideimides (PAIs) when reacted with aromatic dianhydrides. These PAIs, characterized for their thermal properties, have potential applications as membrane-modifying agents for industrial separation processes, demonstrating a practical application of recycling PET waste (Hoang et al., 2020).
Molecular Structure and Magnetism
Research has been conducted on the crystal and molecular structure of (μ-terephthalato)bis[(N-(2-(diethylamino)ethyl)salicylidenaminato)copper-(II)], with terephthalamide playing a key role in its structure. This study sheds light on the potential of terephthalamides in designing compounds with specific magnetic properties, which could be relevant in materials science and nanotechnology (Xanthopoulos et al., 1993).
Environmental Recycling Applications
Terephthalamide derivatives, such as bis(2-hydroxyethylene) terephthalamate (BHET), are key in recycling PET waste, as demonstrated by multiple studies focusing on their synthesis and potential applications. This reflects the growing importance of terephthalamide derivatives in environmental conservation efforts, particularly in addressing the challenges posed by plastic waste (Abdullah & Al‐Lohedan, 2020).
Eigenschaften
IUPAC Name |
1-N,4-N-bis(2-methoxyethyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-9-7-15-13(17)11-3-5-12(6-4-11)14(18)16-8-10-20-2/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABDCFGCKPCVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4694342.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B4694345.png)
![1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4694351.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4694358.png)
![N-allyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4694363.png)
![4-methyl-3-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4694366.png)
![{4-benzyl-1-[3-(methylthio)benzyl]-4-piperidinyl}methanol](/img/structure/B4694384.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4694412.png)
![4-(2-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4694428.png)
![6-phenyl-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4694441.png)

![N-[4,5-dimethoxy-2-(4-morpholinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4694449.png)
![ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4694457.png)